molecular formula C9H16O2 B12055849 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- CAS No. 105119-22-0

5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-

Cat. No.: B12055849
CAS No.: 105119-22-0
M. Wt: 156.22 g/mol
InChI Key: WNVCMFHPRIBNCW-SFYZADRCSA-N
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Description

5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-: is an organic compound belonging to the furanone family. It is characterized by a furan ring with butyl and methyl substituents. This compound is known for its unique aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of butyl and methyl-substituted precursors with a furanone-forming reagent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form dihydrofuran derivatives.

    Substitution: It can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce saturated furan derivatives.

Scientific Research Applications

Chemistry: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential bioactive properties. It may exhibit antimicrobial or antioxidant activities.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may be investigated for its role in drug development.

Industry: In the flavor and fragrance industry, 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is valued for its unique aroma. It is used in the formulation of various perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    5-Butyl-4-methyl-3H-furan-2-one: This compound is structurally similar but lacks the dihydro component.

    5-Butyl-4-methyl-2(3H)-furanone: Another similar compound with slight structural variations.

Uniqueness: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is unique due to its specific dihydro structure, which imparts distinct chemical and physical properties. Its unique aroma and potential bioactive properties set it apart from other similar compounds.

Properties

CAS No.

105119-22-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(4R,5S)-5-butyl-4-methyloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

WNVCMFHPRIBNCW-SFYZADRCSA-N

Isomeric SMILES

CCCC[C@H]1[C@@H](CC(=O)O1)C

Canonical SMILES

CCCCC1C(CC(=O)O1)C

Origin of Product

United States

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